2-chloro-N-{2-[(1H-indol-2-yl)formamido]ethyl}acetamide
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Overview
Description
2-chloro-N-{2-[(1H-indol-2-yl)formamido]ethyl}acetamide is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{2-[(1H-indol-2-yl)formamido]ethyl}acetamide typically involves the reaction of 2-chloroacetyl chloride with an appropriate indole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and waste management to ensure environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{2-[(1H-indol-2-yl)formamido]ethyl}acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Condensation Reactions: The indole moiety can participate in condensation reactions with various aldehydes and ketones to form new heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative.
Scientific Research Applications
2-chloro-N-{2-[(1H-indol-2-yl)formamido]ethyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-chloro-N-{2-[(1H-indol-2-yl)formamido]ethyl}acetamide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The indole moiety can interact with various receptors and enzymes through hydrogen bonding and hydrophobic interactions, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[(2-Chloroacetyl)amino]ethyl]-4-methylbenzamide
- 2-Chloro-N-[2-[(2-chloroacetyl)amino]ethyl]acetamide
Uniqueness
2-chloro-N-{2-[(1H-indol-2-yl)formamido]ethyl}acetamide is unique due to its indole scaffold, which imparts distinct biological activities and chemical properties. The presence of both the chloroacetyl and indole groups allows for versatile chemical modifications and interactions with a wide range of biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-[(2-chloroacetyl)amino]ethyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c14-8-12(18)15-5-6-16-13(19)11-7-9-3-1-2-4-10(9)17-11/h1-4,7,17H,5-6,8H2,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPAPPPHIHGTGHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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